

EGFR-IN-12: A Comprehensive Technical Guide to Target Specificity and Selectivity

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the target specificity and selectivity profile of **EGFR-IN-12**, a potent, ATP-competitive, and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document consolidates key quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug discovery.

Core Target Profile and Potency

EGFR-IN-12 is a 4,6-disubstituted pyrimidine that demonstrates high potency against wild-type EGFR and specific mutant forms of the receptor.[1][2][3][4] Its irreversible mechanism of action involves covalent binding, which contributes to its durable inhibitory effects.

Table 1: In Vitro Kinase Inhibitory Activity of EGFR-IN-12



Target	IC50 (nM)	Assay Type	Notes
EGFR (Wild-Type)	21	Biochemical Kinase Assay	Demonstrates potent inhibition of the wild-type receptor.[2][3][4]
EGFR (L858R Mutant)	63	Biochemical Kinase Assay	Effective against this common activating mutation found in nonsmall cell lung cancer (NSCLC).[2][3][4]
EGFR (L861Q Mutant)	4	Biochemical Kinase Assay	Shows strong potency against this less common activating mutation.[2][3][4]
HER4 (ErbB4)	7640	Biochemical Kinase Assay	Exhibits significant selectivity for EGFR over other members of the ErbB family, such as HER4.[1][2][3]

Selectivity Profile

A critical aspect of a kinase inhibitor's utility is its selectivity profile, which indicates its potential for off-target effects. **EGFR-IN-12** has been profiled against a panel of 55 other kinases and has demonstrated strong selectivity for EGFR.[1][2][5] While the comprehensive dataset for the full kinase panel is not publicly available, the high IC50 value against the closely related HER4 kinase underscores its specificity.

Cellular Activity

EGFR-IN-12 effectively inhibits EGFR signaling in cellular contexts, leading to the suppression of downstream pathways such as the AKT pathway, induction of apoptosis, and inhibition of cancer cell proliferation.[2][6]



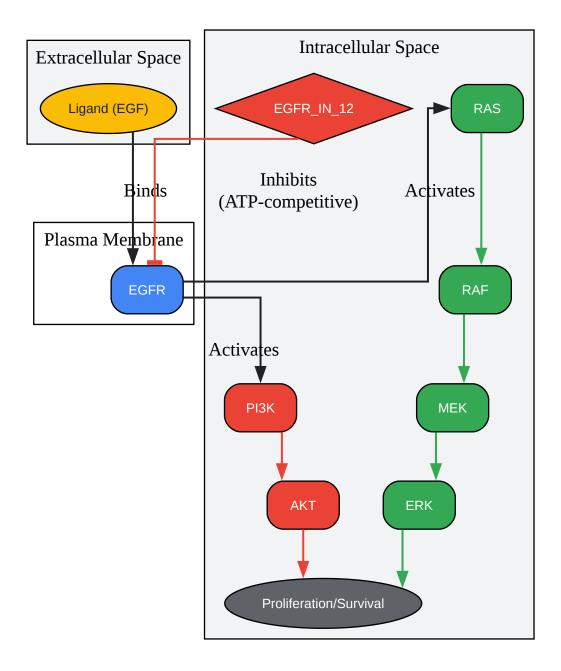
Table 2: Cellular Activity of EGFR-IN-12

Cell Line	IC50 (μM)	Assay Type	Cancer Type	Notes
HT29	1.96	Cell Proliferation Assay	Colon Carcinoma	Demonstrates anti-proliferative effects in a colon cancer cell line. [6]
SW480	1.04	Cell Proliferation Assay	Colon Carcinoma	Shows potent inhibition of proliferation in another colon cancer cell line. [6]

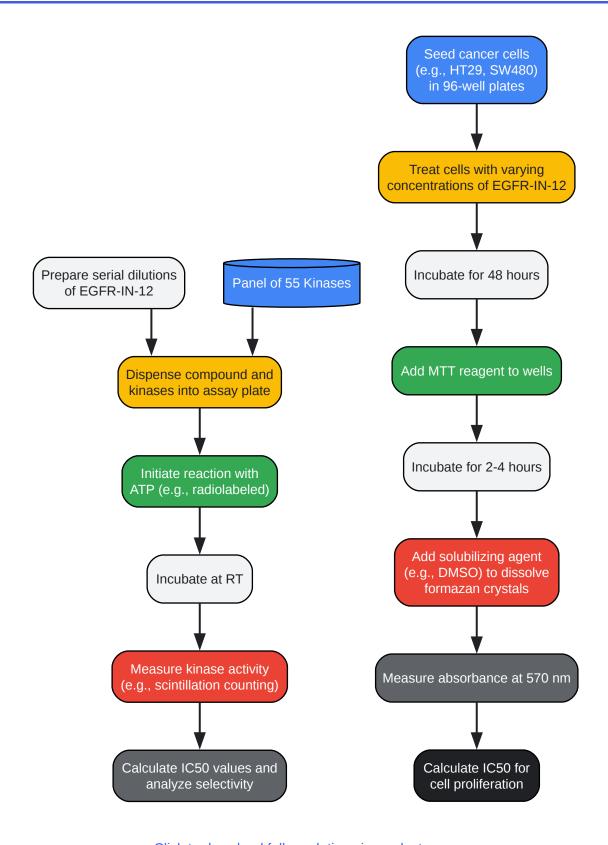
Signaling Pathways and Experimental Workflows EGFR Signaling Pathway and Inhibition by EGFR-IN-12

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by **EGFR-IN-12**. Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. **EGFR-IN-12**, as an ATP-competitive inhibitor, blocks the kinase activity of EGFR, thereby preventing these downstream signaling events.









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